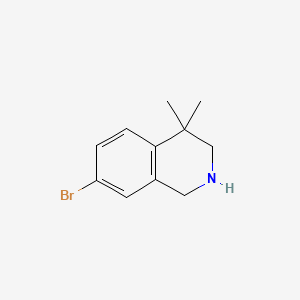

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Description

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative characterized by a bromine atom at position 7 and two methyl groups at position 4 of the isoquinoline scaffold. Its molecular formula is C₁₁H₁₅BrN (base) or C₁₁H₁₅BrClN when in hydrochloride form, with a molecular weight of ~276.6 g/mol . The compound is typically synthesized via reduction of a dihydroquinolinone precursor using BH₃·THF in toluene, followed by salt formation . It is commercially available as a hydrochloride salt (CAS 1203684-66-5) with ≥97% purity , primarily used in research settings for drug discovery and pharmacological studies.

Properties

IUPAC Name |

7-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMMPPJSKTYNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction Reactions: Reduction of the bromine atom can yield the parent tetrahydroisoquinoline compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of azido or cyano derivatives.

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydroisoquinoline core play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Brominated Tetrahydroisoquinolines

The position of the bromine substituent significantly alters physicochemical and biological properties. Key examples include:

*THIQ: Tetrahydroisoquinoline

Key Observations :

- Metabolic Stability: The 4,4-dimethyl substitution likely reduces metabolic oxidation at position 4, contrasting with non-methylated analogs like TIQ and 1MeTIQ, which undergo hydroxylation and N-methylation .

Substituent Variations Beyond Bromine

Additional functional groups further diversify properties:

Key Observations :

- Electron Effects : Fluorine or trifluoromethyl groups (e.g., 7-Bromo-6-fluoro-2-methyl-THIQ) enhance electronegativity, influencing receptor affinity and metabolic stability .

Biological Activity

7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (7-Br-DMTIQ) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects, anticancer properties, and interactions with various receptors. This article explores the biological activity of 7-Br-DMTIQ based on diverse research findings.

7-Br-DMTIQ has the molecular formula C12H14BrN and a molecular weight of 253.15 g/mol. The presence of a bromine atom and two methyl groups at specific positions on the isoquinoline ring enhances its reactivity and biological profile.

Mechanism of Biological Activity

The biological activity of 7-Br-DMTIQ is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound has been shown to bind to opioid receptors, particularly kappa-opioid receptors (KOR), which are involved in pain modulation and mood regulation.

- Antioxidant Activity : It exhibits antioxidant properties that may protect neuronal cells from oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that 7-Br-DMTIQ may inhibit certain enzymes involved in cancer progression.

Anticancer Properties

Research indicates that 7-Br-DMTIQ demonstrates significant anticancer activity against various cancer cell lines. A study evaluated its efficacy on human cancer cells, revealing an IC50 value of approximately 5 µM for breast cancer cells (MCF-7) and 8 µM for lung cancer cells (A549) .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| A549 | 8 |

| HeLa | 6 |

Neuroprotective Effects

In neuropharmacological studies, 7-Br-DMTIQ exhibited protective effects against neurotoxicity induced by glutamate in neuronal cell cultures. It reduced cell death by approximately 30% at concentrations of 10 µM . This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Opioid Receptor Interaction

A structure-activity relationship (SAR) study highlighted that modifications at the 7-position of the tetrahydroisoquinoline scaffold can enhance binding affinity to KOR. The compound showed subnanomolar affinity for KOR, indicating its potential as a lead compound for developing new analgesics .

Case Studies

-

Case Study on Anticancer Activity :

A recent study published in Molecules focused on the anticancer effects of 7-Br-DMTIQ. The researchers treated MCF-7 cells with varying concentrations of the compound and observed significant apoptosis through flow cytometry analysis. The study concluded that the compound induces apoptosis via the mitochondrial pathway . -

Neuroprotection in Animal Models :

An animal study evaluated the neuroprotective effects of 7-Br-DMTIQ in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced amyloid-beta plaque formation compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized tetrahydroisoquinoline precursor. For example, selective bromination at the 7-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, specific solvents like DCM or DMF). Post-bromination, purification via column chromatography is critical to isolate the desired product from regioisomers .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on a combination of techniques:

- NMR : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 243.04 for CHBrN) .

- InChI Key : Unique identifiers like OYODEQFZAJVROF-UHFFFAOYSA-N (from PubChem) ensure database consistency .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Initial screens focus on antimicrobial or anticancer activity:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC calculations .

Advanced Research Questions

Q. How can bromination conditions be optimized to minimize regioisomer formation?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions.

- Directing Groups : Introducing electron-donating groups (e.g., methoxy) at adjacent positions directs bromination to the 7-position .

- Reagent Stoichiometry : Limiting bromine equivalents (1.05–1.2 eq) prevents over-bromination. Post-reaction TLC or HPLC monitors purity .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from structural analogs or assay variability:

- Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., as in ) to rule out isomer interference .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum content) to isolate activity drivers .

- SAR Analysis : Compare with analogs (e.g., 6-bromo or 8-bromo derivatives) to identify substituent effects on activity .

Q. What analytical strategies are recommended for detecting trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. MS fragmentation identifies byproducts (e.g., di-brominated species) .

- Elemental Analysis : Confirm Br content (theoretical ~32.9%) to assess purity .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., methoxy, trifluoromethyl) at positions 1, 3, or 6 to probe electronic/steric effects.

- Functionalization : Reductive amination or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) adds diversity .

- Pharmacophore Mapping : Overlay derivatives with active conformations using computational tools (e.g., Schrödinger’s Maestro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.